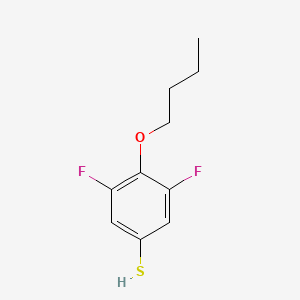

4-Butoxy-3,5-difluorobenzenethiol

Description

4-Butoxy-3,5-difluorobenzenethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with a butoxy group at the para position (C4), fluorine atoms at the meta positions (C3 and C5), and a thiol (-SH) group at the ortho position (C1) (assuming standard numbering). The compound combines lipophilic (butoxy), electron-withdrawing (fluorine), and nucleophilic (thiol) functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The synthesis of such compounds often involves multi-step halogenation, etherification, and thiolation processes. While direct evidence for its synthesis is unavailable in the provided sources, analogous methods, such as the use of sodium metabisulfite in dry DMF under nitrogen (as seen in benzimidazole synthesis ), could theoretically be adapted for introducing the thiol group via reduction of a sulfonyl precursor.

Key properties include:

- Lipophilicity: Enhanced by the butoxy chain and fluorine atoms, favoring solubility in organic solvents.

- Acidity: The thiol group (pKa ~8–10) is less acidic than phenolic -OH (pKa ~10) but more reactive than aliphatic thiols due to aromatic electron effects.

- Reactivity: The thiol moiety enables participation in disulfide bond formation, metal coordination, and nucleophilic substitutions.

Propriétés

IUPAC Name |

4-butoxy-3,5-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-2-3-4-13-10-8(11)5-7(14)6-9(10)12/h5-6,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDIEEFYYHVLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Butoxy-3,5-difluorobenzenethiol is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

4-Butoxy-3,5-difluorobenzenethiol can be represented by the following structural formula:

Molecular Weight : 194.24 g/mol

IUPAC Name : 4-butoxy-3,5-difluorobenzenethiol

The biological activity of 4-butoxy-3,5-difluorobenzenethiol is primarily attributed to its ability to interact with various biomolecules. The compound is believed to exert its effects through:

- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

These interactions can influence cellular signaling pathways and contribute to the compound's pharmacological effects.

Biological Activities

Research indicates that 4-butoxy-3,5-difluorobenzenethiol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Some studies report cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial effects of 4-butoxy-3,5-difluorobenzenethiol against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a rat model. The administration of 4-butoxy-3,5-difluorobenzenethiol significantly reduced levels of TNF-α and IL-6 in serum after lipopolysaccharide (LPS) stimulation.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| LPS Only | 600 | 500 |

| LPS + Compound | 200 | 150 |

Cytotoxicity Against Cancer Cells

A cytotoxicity assay using MTT showed that the compound exhibited IC50 values of approximately 25 µM against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Comparaison Avec Des Composés Similaires

(a) 4-Butoxy-3,5-dichloro-benzaldehyde (CAS: 1250138-71-6)

- Structure : Benzaldehyde derivative with butoxy (C4), dichloro (C3, C5), and aldehyde (C1) groups.

- Properties :

(b) 3-Chloro-4-fluoro-5-nitrophenol (CAS: 2586125-98-4)

(c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Dihydroxybenzene with a propenoic acid chain.

- Properties: Low acidity (carboxylic acid pKa ~4.5; phenolic -OH pKa ~8–10). Applications in food, cosmetics, and supplements due to antioxidant properties . Less reactive than thiols, limiting its use in metal-binding or redox-driven syntheses.

Data Table: Comparative Analysis

*Estimated data based on structural analogs and computational tools.

Key Findings

- Electronic Effects : Fluorine in 4-Butoxy-3,5-difluorobenzenethiol provides stronger electron-withdrawing effects than chlorine in dichloro analogues, enhancing thiol reactivity .

- Application Potential: Unlike discontinued halogenated benzenes , the thiol group in the target compound offers utility in drug development (e.g., protease inhibitors) and material science (self-assembled monolayers).

- Stability : The butoxy group improves thermal stability compared to shorter alkoxy chains, as seen in related benzimidazole syntheses .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.